2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene
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Overview
Description
2,8-Diazatricyclo[8400,2,6]tetradeca-1(14),10,12-triene is a complex organic compound with the molecular formula C₁₂H₁₆N₂ It is known for its unique tricyclic structure, which includes a diazepine ring fused with a pyrrolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the diazepine ring, followed by further cyclization to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and solvents is also optimized to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3a,4,5,6-Hexahydro-1H-benzo[f]pyrrolo[1,2-a][1,4]diazepine
- 2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine
Uniqueness
2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2 |
InChI Key |
NFYVHOGYBQYTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC3=CC=CC=C3N2C1 |
Origin of Product |
United States |
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